Hexanal, 3-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanal, 3-(phenylthio)- is an organic compound characterized by the presence of an aldehyde group (hexanal) and a phenylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanal, 3-(phenylthio)- can be synthesized through several methods. One common approach involves the reaction of hexanal with thiophenol in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of Hexanal, 3-(phenylthio)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanal, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The phenylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) can be used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid
Reduction: Hexanol
Substitution: Various substituted phenylthio derivatives
Wissenschaftliche Forschungsanwendungen
Hexanal, 3-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hexanal, 3-(phenylthio)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylthio group can also interact with biological molecules, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Hexanal, 3-(phenylthio)- can be compared with other similar compounds, such as:
Hexanal: Lacks the phenylthio group, making it less reactive in certain chemical reactions.
Phenylthioacetaldehyde: Contains a similar phenylthio group but has a different aldehyde structure.
Hexanal, 3-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group, leading to different chemical properties and reactivity.
Conclusion
Hexanal, 3-(phenylthio)- is a versatile compound with unique chemical properties and a wide range of applications in various fields. Its ability to undergo different chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial use.
Eigenschaften
CAS-Nummer |
61452-39-9 |
---|---|
Molekularformel |
C12H16OS |
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
3-phenylsulfanylhexanal |
InChI |
InChI=1S/C12H16OS/c1-2-6-11(9-10-13)14-12-7-4-3-5-8-12/h3-5,7-8,10-11H,2,6,9H2,1H3 |
InChI-Schlüssel |
REODOGPSYZWPMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC=O)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.